1,3,7-Trimethyluric Acid-d9

Description

Structure

3D Structure

Properties

IUPAC Name |

1,3,7-tris(trideuteriomethyl)-5H-purine-2,6,8-trione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N4O3/c1-10-4-5(9-7(10)14)11(2)8(15)12(3)6(4)13/h4H,1-3H3/i1D3,2D3,3D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMPZJVFJRYVRJD-GQALSZNTSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2C(=NC1=O)N(C(=O)N(C2=O)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N1C2C(=NC1=O)N(C(=O)N(C2=O)C([2H])([2H])[2H])C([2H])([2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 1,3,7-Trimethyluric Acid-d9 for Advanced Research Applications

This guide provides a comprehensive technical overview of 1,3,7-Trimethyluric Acid-d9, a critical tool for researchers, clinical chemists, and drug development professionals. We will delve into its chemical properties, biological significance, and its pivotal application in quantitative bioanalysis, providing both theoretical grounding and practical, field-proven methodologies.

Introduction: The Quintessential Internal Standard for Caffeine Metabolism

1,3,7-Trimethyluric Acid-d9 is the stable isotope-labeled (deuterated) form of 1,3,7-trimethyluric acid.[1][2] Its unlabeled counterpart is a naturally occurring metabolite of caffeine, the world's most widely consumed psychoactive substance.[3][4][5][6] Found in biological matrices such as urine and blood, 1,3,7-trimethyluric acid serves as a key biomarker for caffeine consumption.[1][7] The primary and most vital application of the deuterated analog, 1,3,7-Trimethyluric Acid-d9, is its use as an internal standard in quantitative mass spectrometry-based assays.[2][3][8] Its near-identical chemical behavior to the endogenous analyte, combined with a distinct mass difference, allows for highly accurate and precise quantification, correcting for variations in sample preparation and instrument response.

Section 1: Core Chemical and Physical Properties

Understanding the fundamental properties of 1,3,7-Trimethyluric Acid-d9 is essential for its correct handling, storage, and application in experimental design.

| Property | Value | Source |

| Formal Name | 7,9-dihydro-1,3,7-tri(methyl-d3)-1H-purine-2,6,8(3H)-trione | [3][8] |

| Common Synonyms | TMU-d9, 8-oxo Caffeine-d9 | [3][8] |

| CAS Number | 117490-42-3 | [1][3] |

| Molecular Formula | C₈HD₉N₄O₃ | [3] |

| Formula Weight | 219.2 g/mol | [3][8] |

| Purity | Typically ≥99% deuterated forms (d1-d9) | [3] |

| Formulation | Crystalline solid | [3][8] |

| Storage Temperature | -20°C | [1] |

| Solubility | DMF: ~10 mg/ml; DMSO: ~10 mg/ml; Ethanol: ~1 mg/ml; PBS (pH 7.2): ~1 mg/ml | [3][8] |

Section 2: Biological Context - The Role of 1,3,7-Trimethyluric Acid in Caffeine Metabolism

To appreciate the utility of the d9-labeled standard, one must first understand the metabolic pathway of its endogenous analog. Caffeine is extensively metabolized in the liver, with less than 3% excreted unchanged.[6] The primary routes involve demethylation by the cytochrome P450 enzyme CYP1A2 to form paraxanthine, theobromine, and theophylline.[6][9] A secondary, yet significant, pathway involves C-8 hydroxylation, which accounts for approximately 15% of caffeine metabolism, to form 1,3,7-trimethyluric acid.[6] The enzyme CYP3A4 has also been identified as contributing to its formation.[3][8]

The ratio of 1,3,7-trimethyluric acid to caffeine in biological fluids can be utilized as a phenotypic biomarker to assess the activity of CYP3A enzymes.[5] This is crucial in drug development and clinical pharmacology for understanding drug-drug interactions and individual metabolic differences.

Section 3: The Power of Isotopic Labeling in Mass Spectrometry

The core value of 1,3,7-Trimethyluric Acid-d9 lies in its function as an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS) analysis.[3][8]

Expertise & Causality: In quantitative LC-MS, an internal standard (IS) is added at a known concentration to all samples, calibrators, and quality controls. The purpose is to correct for analyte loss during sample processing and for variations in instrument signal. An ideal IS co-elutes chromatographically with the analyte and exhibits identical ionization behavior, but is clearly distinguishable by the mass spectrometer.

Trustworthiness through Self-Validation: A stable isotope-labeled (SIL) standard like 1,3,7-Trimethyluric Acid-d9 is the gold standard.

-

Physicochemical Equivalence: The nine deuterium atoms minimally alter the molecule's chemical properties. Therefore, it behaves virtually identically to the unlabeled (endogenous) 1,3,7-trimethyluric acid during sample extraction, chromatography, and ionization. This ensures that any loss or signal fluctuation experienced by the analyte is mirrored by the IS.

-

Mass Differentiation: The +9 Dalton mass shift ensures that it does not interfere with the analyte's signal and can be independently measured by the mass spectrometer.

-

Matrix Effect Compensation: Biological samples (plasma, urine) are complex matrices that can cause ion suppression or enhancement, a phenomenon known as the "matrix effect." Because the SIL-IS co-elutes and has the same ionization properties, it experiences the same matrix effect as the analyte. By calculating the ratio of the analyte peak area to the IS peak area, this effect is effectively normalized, leading to a robust and accurate measurement.

Section 4: A Validated Workflow for Bioanalytical Quantification

Here we present a detailed protocol for the quantification of 1,3,7-trimethyluric acid in human urine using 1,3,7-Trimethyluric Acid-d9 as an internal standard. This workflow is a self-validating system, ensuring reliable and reproducible results critical for clinical and research settings.[10]

Step-by-Step Experimental Protocol

-

Preparation of Stock Solutions:

-

Accurately weigh and dissolve 1,3,7-trimethyluric acid (analyte) and 1,3,7-Trimethyluric Acid-d9 (IS) in an appropriate solvent (e.g., DMSO or Methanol) to create 1 mg/mL stock solutions. Store at -20°C or -80°C for long-term stability.[5]

-

-

Preparation of Calibration Curve and Quality Control (QC) Samples:

-

Perform serial dilutions of the analyte stock solution in a surrogate matrix (e.g., water or analyte-free urine) to prepare calibration standards at various concentrations (e.g., 1-1000 ng/mL).

-

Prepare QC samples at low, medium, and high concentrations in the same manner.

-

-

Sample Preparation (Protein Precipitation):

-

Aliquot 100 µL of each calibrator, QC, and unknown urine sample into a 1.5 mL microcentrifuge tube.

-

Add 10 µL of the IS working solution (e.g., at 500 ng/mL) to every tube except for a "blank" sample.

-

Add 300 µL of ice-cold acetonitrile to each tube to precipitate proteins and other macromolecules.

-

Vortex vigorously for 30 seconds.

-

Centrifuge at >12,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to an HPLC vial for analysis.

-

-

LC-MS/MS Instrumental Analysis:

-

The use of LC-MS/MS provides superior sensitivity and selectivity compared to older HPLC-UV methods.[11][12]

-

Liquid Chromatography (LC): Use a reverse-phase C18 column to separate the analyte from other urine components. A gradient elution with water and acetonitrile (both containing 0.1% formic acid) is typical.

-

Mass Spectrometry (MS/MS): Operate the mass spectrometer in positive electrospray ionization (ESI+) mode using Multiple Reaction Monitoring (MRM).

-

| Compound | Precursor Ion (Q1) m/z | Product Ion (Q2) m/z | Notes |

| 1,3,7-Trimethyluric Acid | 211.1 | 168.1 | [M+H]⁺; fragment corresponds to loss of HNCO |

| 1,3,7-Trimethyluric Acid-d9 | 220.1 | 174.1 | [M+H]⁺; fragment corresponds to loss of HNCO with retained deuterated methyl groups |

-

Data Processing and Quantification:

-

Integrate the chromatographic peak areas for both the analyte and the IS transitions.

-

Calculate the peak area ratio (Analyte Area / IS Area) for all samples.

-

Generate a calibration curve by plotting the peak area ratio against the known concentration of the calibration standards. Apply a linear regression with 1/x² weighting.

-

Determine the concentration of the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Section 5: Synthesis and Characterization

While 1,3,7-Trimethyluric Acid-d9 is commercially available, understanding its synthesis provides deeper insight. A plausible synthetic route involves the oxidation of Caffeine-d9. Caffeine-d9 can be synthesized in a one-step, gram-scale reaction from xanthine and deuterated methyl iodide (CD₃I).[13]

-

Synthesis of Caffeine-d9: Xanthine is reacted with a strong base (e.g., dimsyl sodium) in an appropriate solvent like THF, followed by the addition of deuterated methyl iodide (CD₃I) to methylate the three nitrogen positions.[13]

-

Oxidation to 1,3,7-Trimethyluric Acid-d9: The resulting Caffeine-d9 is then subjected to C-8 oxidation. This can be achieved through various methods, including electrochemical oxidation or reaction with specific oxidizing agents, to introduce the oxygen atom at the C-8 position of the purine ring, yielding the final product.

Characterization of the final product is critical and would involve:

-

Mass Spectrometry: To confirm the correct mass-to-charge ratio (220.1 for the [M+H]⁺ ion) and isotopic purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would confirm the absence of protons on the methyl groups, while ²H NMR would confirm the presence and location of deuterium.

Section 6: Handling, Storage, and Safety

-

Storage: 1,3,7-Trimethyluric Acid-d9 is typically supplied as a crystalline solid and should be stored at -20°C for optimal stability.[1] Stock solutions prepared in organic solvents should also be stored at -20°C or -80°C and can be stable for months.[5]

-

Handling: For maximum recovery of the product from its vial, centrifuge the original vial before removing the cap.[1] As with all chemical reagents, handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

-

Usage: This compound is intended for research use only and is not for human or veterinary use.[14]

Conclusion

1,3,7-Trimethyluric Acid-d9 is an indispensable tool in the modern analytical laboratory. Its role as a stable isotope-labeled internal standard enables researchers to achieve the highest levels of accuracy and precision in the quantification of 1,3,7-trimethyluric acid. This capability is fundamental to pharmacokinetic studies, clinical diagnostics, and metabolomic research focused on caffeine and its effects on human health. By providing a robust, self-validating system for analysis, it empowers scientists to generate reliable data, underpinning new discoveries in drug metabolism and personalized medicine.

References

-

1,3,7-trimethyluric acid | C8H10N4O3 | CID 79437 - PubChem. [Link]

-

1,3,7-Tris((

ngcontent-ng-c2307461527="" class="ng-star-inserted">2H_3)methyl)-3,7-dihydro-1H-purine-2,6-dione - PubChem. [Link] -

Showing Compound 1,3,7-trimethylurate (FDB030187) - FooDB. [Link]

-

Representation of caffeine (1) and transformation products: 1,3,7‐trimethyluric acid (2), theophylline (3), theobromine (4) and paraxanthine (5) - ResearchGate. [Link]

-

One-Step, Gram-Scale Synthesis of Caffeine-d9 from Xanthine and CD3I - ResearchGate. [Link]

-

Showing Compound 1,3,7-Trimethyluric acid (FDB022854) - FooDB. [Link]

-

1,3,7-Trimethyluric Acid-d9 | Sapphire North America. [Link]

-

Validation of an LC-MS/MS Method for the Quantification of Caffeine and Theobromine Using Non-Matched Matrix Calibration Curve - PMC. [Link]

-

Associations of urinary caffeine and caffeine metabolites with metabolic syndrome in US adults - PMC. [Link]

-

A Look at Column Reproducibility: Analysis of Endogenous Caffeine and Metabolites in Human Urine using Three Historical Batches. [Link]

-

Demonstrating the Power of LC–MS/MS for the Simultaneous Analysis of Caffeine and Other Methylxanthines in Guaraná Fruit Powder Extract - ACS Publications. [Link]

-

Caffeine Pathway, Pharmacokinetics - ClinPGx. [Link]

-

Measurement of caffeine and its three primary metabolites in human plasma by HPLC-ESI-MS/MS and clinical application - SciSpace. [Link]

-

Analysis of Caffeine by Liquid Chromatography-Mass Spectrometry - IntechOpen. [Link]

Sources

- 1. usbio.net [usbio.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. caymanchem.com [caymanchem.com]

- 4. 1,3,7-Trimethyluric acid | C8H10N4O3 | CID 79437 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. ClinPGx [clinpgx.org]

- 7. Showing Compound 1,3,7-trimethylurate (FDB030187) - FooDB [foodb.ca]

- 8. 1,3,7-Trimethyluric Acid-d9 | CAS 117490-42-3 | Cayman Chemical | Biomol.com [biomol.com]

- 9. Associations of urinary caffeine and caffeine metabolites with metabolic syndrome in US adults - PMC [pmc.ncbi.nlm.nih.gov]

- 10. lcms.cz [lcms.cz]

- 11. scispace.com [scispace.com]

- 12. books.rsc.org [books.rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. Sapphire North America [sapphire-usa.com]

Executive Summary & Strategic Rationale

Technical Monograph: Synthesis of 1,3,7-Trimethyluric Acid-d9

1,3,7-Trimethyluric acid-d9 (1,3,7-TMU-d9) is the fully deuterated analog of the primary C8-oxidation metabolite of caffeine. In the context of DMPK (Drug Metabolism and Pharmacokinetics) and ADME studies, this molecule serves as the "Gold Standard" Internal Standard (IS) for the quantification of caffeine metabolites via LC-MS/MS.

The synthesis of this molecule presents a specific regiochemical challenge: introducing the C8-carbonyl functionality onto the xanthine scaffold without compromising the integrity of the deuterated methyl groups at positions N1, N3, and N7.

Why this route?

Direct methylation of uric acid with iodomethane-d3 (

Therefore, this guide details the "Xanthine-Core Oxidation Pathway." We first construct the fully methylated xanthine core (Caffeine-d9) and then selectively oxidize the C8 position via a halogenated intermediate. This ensures 100% regioselectivity and high isotopic enrichment (>99 atom% D).

Retrosynthetic Analysis & Pathway Visualization

The synthesis is broken down into three distinct modules. The logic relies on the thermodynamic stability of the xanthine core to survive the harsh chlorination conditions required to functionalize C8.

Figure 1: Retrosynthetic logic flow from Xanthine precursor to 1,3,7-TMU-d9 via the 8-Chlorocaffeine intermediate.

Detailed Experimental Protocols

Module 1: Synthesis of Caffeine-d9 (1,3,7-Trimethylxanthine-d9)

Rationale: We utilize a "one-pot" exhaustive methylation strategy. Recent optimization by Tarasca et al. (2022) using dimsyl sodium prevents the need for stepwise methylation.

Reagents:

-

Xanthine (anhydrous)

-

Iodomethane-d3 (

, >99.5% D) -

Sodium Hydride (NaH, 60% dispersion in mineral oil)

-

DMSO (anhydrous) / THF

Protocol:

-

Activation: In a flame-dried 3-neck flask under Argon, suspend NaH (4.0 equiv) in anhydrous DMSO. Heat to 60°C for 45 mins until gas evolution ceases (formation of dimsyl anion).

-

Solvation: Cool to Room Temperature (RT) and add THF. Add Xanthine (1.0 equiv). Stir for 30 mins to form the poly-anion.

-

Methylation: Add Iodomethane-d3 (4.5 equiv) dropwise via syringe pump to control exotherm.

-

Reaction: Stir at RT for 12 hours. Monitor via TLC (9:1 DCM:MeOH).

-

Workup: Quench with

(to prevent back-exchange, though H2O is acceptable here as C-H exchange is minimal). Extract with DCM (3x). Wash organics with brine, dry over -

Purification: Recrystallize from hot Ethanol.

-

Expected Yield: 80-85%

-

Checkpoint: Verify Mass (M+9) via LC-MS.

-

Module 2: C8-Chlorination (Synthesis of 8-Chlorocaffeine-d9)

Rationale: Direct oxidation is difficult. Halogenation at C8 is electrophilic aromatic substitution-like. N-chlorosuccinimide (NCS) provides a controlled source of

Reagents:

Protocol:

-

Dissolve Caffeine-d9 (1.0 equiv) in

. -

Add NCS (1.2 equiv).

-

Catalysis: If reaction is sluggish, add a catalytic amount of benzoyl peroxide or simply reflux.

-

Reflux for 4-6 hours.

-

Workup: Cool to RT. Wash with saturated

(removes succinimide byproduct) and water. -

Evaporate solvent. The crude 8-chlorocaffeine-d9 is usually pure enough (>95%) for the next step.

Module 3: Hydrolytic Conversion to 1,3,7-Trimethyluric Acid-d9

Rationale: The C-Cl bond at position 8 is susceptible to nucleophilic attack. Under acidic conditions, water acts as the nucleophile, displacing the chloride to form the enol, which tautomerizes to the keto-form (uric acid).

Reagents:

-

8-Chlorocaffeine-d9

-

Hydrochloric Acid (10% aqueous) or Acetic Acid/Sodium Acetate buffer.

Protocol:

-

Suspend 8-Chlorocaffeine-d9 in 10% HCl.

-

Reflux vigorously for 2 hours. The suspension will eventually clear as the chloride converts to the more polar uric acid derivative, then may precipitate upon cooling.

-

Critical Step: Monitor disappearance of the starting material by HPLC.

-

Isolation: Cool to 4°C. 1,3,7-TMU-d9 typically precipitates as a white solid.

-

Filter and wash with ice-cold water.

-

Recrystallization: Hot water or water/ethanol mix.

Analytical Validation & Quality Control

To ensure the material meets "Reference Standard" grade, the following data profile is required.

Table 1: Physicochemical Specifications

| Parameter | Specification | Method |

| Chemical Purity | > 98.0% | HPLC-UV (254 nm) |

| Isotopic Enrichment | > 99.0 atom% D | HR-MS / 1H-NMR |

| Appearance | White crystalline powder | Visual |

| Solubility | Soluble in DMSO, hot water; slightly soluble in MeOH | Solubility Test |

Spectroscopic Validation (Expected Data)

1. Mass Spectrometry (ESI+):

-

Target Ion:

-

Calculation:

-

Native 1,3,7-TMU MW: 210.19 g/mol .

-

d9-Analog MW: ~219.25 g/mol .

-

Observed m/z: 220.3 (M+H).

-

-

Interference Check: Absence of m/z 211 (d0), 214 (d3), 217 (d6).

2. 1H-NMR (DMSO-d6):

-

Native Spectrum: Shows three singlets for methyl groups (approx. 3.2 - 3.8 ppm) and one broad singlet for N9-H.

-

d9-Spectrum:Silent in the methyl region (3.0 - 4.0 ppm). The only observable signal should be the labile proton at N9 (approx. 10.5 - 11.0 ppm), which is exchangeable with

. -

Note: This "silence" confirms full deuteration of the methyls.

Workflow Visualization

Figure 2: Downstream processing and purification workflow for the final API.

References

-

Tarasca, M., Tomlinson, C. J., Gris, P., & Murphy, G. K. (2022).[3][4] One-Step, Gram-Scale Synthesis of Caffeine-d9 from Xanthine and CD3I.[1][3][4][5] Synthesis, 55(05), 776-780.

-

Fischer, E. (1882). Über Caffein, Theobromin, Xanthin und Guanin. Justus Liebigs Annalen der Chemie, 215(3), 253-320.

- Grosset, G., et al. (2016). Synthesis of labeled caffeine metabolites for LC-MS/MS quantification. Journal of Labelled Compounds and Radiopharmaceuticals. (General reference for labeled xanthines).

-

PubChem Compound Summary. (2023). 8-Chlorocaffeine.[2][6][7] National Center for Biotechnology Information.

Sources

- 1. researchgate.net [researchgate.net]

- 2. studypool.com [studypool.com]

- 3. thieme-connect.com [thieme-connect.com]

- 4. One-Step and Gram-Scale Synthesis of Caffeine-d9 - Thieme Chemistry - Georg Thieme Verlag [thieme.de]

- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 6. 8-Chlorocaffeine | C8H9ClN4O2 | CID 21031 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. sciencemadness.org [sciencemadness.org]

An In-depth Technical Guide to Deuterated 1,3,7-Trimethyluric Acid: Structure, Analysis, and Application

This guide provides a comprehensive technical overview of deuterated 1,3,7-trimethyluric acid, designed for researchers, scientists, and drug development professionals. We will delve into its molecular structure, the rationale and methods for its synthesis, critical analytical techniques for its characterization, and its pivotal applications in modern research.

Foundational Understanding: From Caffeine Metabolite to Indispensable Research Tool

1,3,7-Trimethyluric acid is an oxopurine and a primary metabolite of caffeine, formed in humans through the action of cytochrome P450 (CYP) enzymes, notably CYP3A4.[1] As a member of the xanthine class of organic compounds, its structure is based on a purine ring system.[2][3] The metabolic ratio of 1,3,7-trimethyluric acid to caffeine can serve as a valuable biomarker for assessing CYP3A4 activity.[4]

The strategic substitution of hydrogen atoms with their stable heavy isotope, deuterium (D), transforms this metabolite into a powerful analytical tool. This process, known as deuteration, creates isotopically labeled molecules that are nearly identical to their parent compounds in terms of chemical properties but are distinguishable by mass. This subtle yet significant modification is the cornerstone of its utility in advanced scientific investigation.[5]

The Molecular Core: Structure and Isotopic Labeling

The Parent Structure: 1,3,7-Trimethyluric Acid

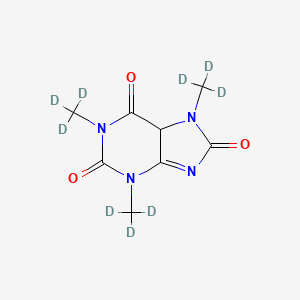

The foundational molecule is an oxopurine where the purine ring is substituted with oxo groups at positions 2, 6, and 8, and the nitrogen atoms at positions 1, 3, and 7 are each substituted by a methyl group.[6] This structure is rigid, with no rotatable bonds, contributing to its stable and predictable behavior in analytical systems.[2]

Caption: Structure of 1,3,7-Trimethyluric Acid-d9.

Comparative Physicochemical Properties

The primary distinction between the two molecules is their mass, a critical feature for mass spectrometry-based analysis.

| Property | 1,3,7-Trimethyluric Acid | 1,3,7-Trimethyluric Acid-d9 | Data Source(s) |

| Chemical Formula | C₈H₁₀N₄O₃ | C₈HD₉N₄O₃ | ,[7] [1] |

| Molecular Weight | 210.19 g/mol | 219.2 g/mol | ,[7] [8] |

| CAS Number | 5415-44-1 | 117490-42-3 | ,[7] [9] |

| Appearance | White, crystalline solid | Crystalline solid | ,[10] [8] |

| Purity | N/A (Analyte) | ≥98% (typically >99% deuterated forms) | [8] |

| Solubility | DMSO: 20 mg/mL; DMF: 5 mg/mL | Not explicitly stated, but assumed similar to parent | [1] |

Synthesis and Quality Control: A Self-Validating System

The synthesis of deuterated compounds is a precise process aimed at achieving high isotopic purity. While specific commercial synthesis routes are proprietary, the general strategy involves using deuterated precursors.

General Synthetic Approach

A common method for N-methylation in purine chemistry involves reacting a precursor with a methylating agent. For the d9 analogue, this would involve a deuterated methyl source. For instance, the methylation of a uric acid precursor with a deuterated agent like iodomethane-d3 (CD₃I) or dimethyl-d6 sulfate ((CD₃)₂SO₄) under basic conditions can introduce the CD₃ groups at the desired nitrogen positions. [11]

Caption: Generalized synthetic workflow for deuterated compounds.

Analytical Characterization: The Triad of Confidence

The validation of a deuterated standard is non-negotiable and relies on a multi-technique approach to confirm structure, purity, and the precise level of deuterium incorporation. [12][13] 1. Mass Spectrometry (MS): The Mass Confirmer

-

Causality: The fundamental purpose of deuteration in this context is to create a mass shift. LC-MS or GC-MS is used to confirm that the molecular weight of the synthesized compound corresponds to the theoretical mass of the d9 isotopologue (219.2 Da).

-

Protocol: LC-MS for Identity Confirmation

-

Sample Preparation: Dissolve a small amount of the standard in a suitable solvent (e.g., methanol/water).

-

Chromatography: Inject the sample onto a C18 reverse-phase HPLC column. Use a gradient elution to separate the analyte from any potential impurities.

-

Mass Analysis: Direct the eluent to a mass spectrometer operating in positive electrospray ionization (ESI+) mode.

-

Data Acquisition: Scan for the protonated molecular ion [M+H]⁺.

-

Validation: A successful synthesis will show a primary peak at m/z 212.08 (for the parent C₈H₁₀N₄O₃) and m/z 221.2 (for the deuterated C₈HD₉N₄O₃). The absence of a significant peak at m/z 211.08 confirms high isotopic purity.

-

2. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Positional Proof

-

Causality: While MS confirms if deuteration occurred, NMR confirms where. It is the definitive technique for verifying that the deuterium atoms are located on the methyl groups as intended. [12]* Protocol: ¹H NMR for Structural Verification

-

Sample Preparation: Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d6). Add a trace amount of a reference standard like tetramethylsilane (TMS).

-

Data Acquisition: Acquire a ¹H NMR spectrum.

-

Analysis: For non-deuterated 1,3,7-trimethyluric acid, the spectrum would show distinct signals for the three methyl groups. [6]For the d9 analogue, these proton signals should be absent or reduced to trace levels, confirming successful H-to-D substitution. The only remaining proton signal from the core structure would be from the N9-H.

-

Caption: Integrated analytical workflow for deuterated standards.

Field-Proven Applications: The Role in Quantitative Bioanalysis

The primary and most critical application of deuterated 1,3,7-trimethyluric acid is as an internal standard (IS) for the quantification of its non-deuterated (endogenous) counterpart in complex biological matrices like plasma, urine, or tissue homogenates. [5][8][9]

The "Ideal" Internal Standard

In quantitative mass spectrometry, an IS is added at a known concentration to every sample and standard. It is used to correct for variability in sample preparation (e.g., extraction efficiency) and instrument response (e.g., ionization suppression). A stable isotope-labeled (SIL) standard is considered the "gold standard" for this purpose.

Why it works:

-

Co-elution: The deuterated standard has virtually identical chromatographic properties to the native analyte, meaning they elute from the HPLC column at the same time.

-

Similar Ionization: Both compounds experience similar ionization efficiency in the mass spectrometer source.

-

Mass Differentiable: Despite these similarities, they are easily distinguished by their mass-to-charge ratio (m/z).

This allows for highly accurate and precise quantification, as the ratio of the analyte signal to the IS signal remains constant even if sample loss or matrix effects occur.

Experimental Protocol: Quantification of 1,3,7-Trimethyluric Acid in Human Plasma

-

Spiking: A known amount of 1,3,7-trimethyluric acid-d9 (the IS) is added to each plasma sample, calibration standard, and quality control sample.

-

Sample Preparation (Protein Precipitation): Add a volume of cold acetonitrile to the plasma sample to precipitate proteins. Vortex and then centrifuge to pellet the proteins.

-

Evaporation and Reconstitution: Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen. Reconstitute the residue in a mobile phase-compatible solvent.

-

LC-MS/MS Analysis:

-

Inject the reconstituted sample into an LC-MS/MS system.

-

Monitor specific mass transitions (Selected Reaction Monitoring, SRM) for both the analyte and the IS. For example:

-

Analyte: Q1: 211.1 m/z → Q3: 196.1 m/z (loss of a methyl group)

-

Internal Standard: Q1: 220.2 m/z → Q3: 202.2 m/z (loss of a deuterated methyl group)

-

-

-

Quantification: The concentration of the analyte in the unknown sample is determined by comparing the peak area ratio (Analyte/IS) to the calibration curve generated from standards with known concentrations.

Conclusion

Deuterated 1,3,7-trimethyluric acid is far more than a simple modified molecule; it is a precision tool that enables scientific rigor and accuracy. Its structure, while minimally altered chemically, is profoundly different in mass, allowing it to serve as the ideal internal standard for quantitative bioanalysis. The synthesis and validation of this compound require a meticulous, multi-faceted analytical approach, ensuring its integrity and performance. For researchers in pharmacology, clinical diagnostics, and drug metabolism, 1,3,7-trimethyluric acid-d9 is an indispensable component for generating trustworthy, reproducible data, underpinning critical decisions in both basic research and drug development pipelines.

References

-

1,3,7-Trimethyluric acid (FDB022854) - FooDB. FooDB. Available at: [Link]

-

1,3,7-Trimethyluric acid | C8H10N4O3 | CID 79437 - PubChem. National Center for Biotechnology Information. Available at: [Link]

-

1,3,7-Trimethyluric acid - NIST WebBook. National Institute of Standards and Technology. Available at: [Link]

-

Deuterium in drug discovery: progress, opportunities and challenges - PMC. National Center for Biotechnology Information. Available at: [Link]

-

Synthesis of [2-14C] tetramethyluric acids - ResearchGate. ResearchGate. Available at: [Link]

-

1,3,7-Tris((

ngcontent-ng-c2307461527="" class="ng-star-inserted">2H_3)methyl)-3,7-dihydro-1H-purine-2,6-dione - PubChem. National Center for Biotechnology Information. Available at: [Link] -

1,3,7-Trimethyluric acid (Compound) - Exposome-Explorer - IARC. Exposome-Explorer. Available at: [Link]

- WO2017045648A1 - Preparation method for deuterated compound - Google Patents. Google Patents.

-

1,3,7-Trimethyluric acid - CAS Common Chemistry. CAS. Available at: [Link]

-

1,3,7-Trimethyluric acid - Wikipedia. Wikipedia. Available at: [Link]

-

Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques - ResolveMass Laboratories Inc. ResolveMass Laboratories Inc. Available at: [Link]

-

Application of deuterium in research and development of drugs - ResearchGate. ResearchGate. Available at: [Link]

-

Applications of Deuterium in Medicinal Chemistry - PubMed. National Center for Biotechnology Information. Available at: [Link]

-

Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques - YouTube. YouTube. Available at: [Link]

-

1,3,7-Trimethyluric Acid-d9 | Sapphire North America. Sapphire North America. Available at: [Link]

-

Deuterated Drugs - Bioscientia. Bioscientia. Available at: [Link]

-

The deuteration of organic compounds as a tool to teach chemistry. Educación Química. Available at: [Link]

-

NMR Chemical Shifts of Trace Impurities - The Journal of Organic Chemistry. ACS Publications. Available at: [Link]

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. Showing Compound 1,3,7-Trimethyluric acid (FDB022854) - FooDB [foodb.ca]

- 3. Exposome-Explorer - 1,3,7-Trimethyluric acid (Compound) [exposome-explorer.iarc.fr]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. 1,3,7-Trimethyluric acid | C8H10N4O3 | CID 79437 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 1,3,7-Trimethyluric acid [webbook.nist.gov]

- 8. Sapphire North America [sapphire-usa.com]

- 9. usbio.net [usbio.net]

- 10. 1,3,7-Trimethyluric acid - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. resolvemass.ca [resolvemass.ca]

- 13. pdf.benchchem.com [pdf.benchchem.com]

role of 1,3,7-Trimethyluric Acid-d9 in caffeine metabolism

An In-depth Technical Guide: The Role of 1,3,7-Trimethyluric Acid-d9 in the Quantitative Analysis of Caffeine Metabolism

Introduction

Caffeine (1,3,7-trimethylxanthine) is the most widely consumed psychoactive substance globally, found in beverages like coffee, tea, and soft drinks.[1][2] Its stimulant effects, which include enhanced alertness and concentration, are well-documented.[3][4] The metabolism of caffeine is a complex process, primarily occurring in the liver, and is subject to significant inter-individual variability.[5] Understanding this metabolism is crucial for drug development professionals and researchers, particularly for phenotyping key drug-metabolizing enzymes.

This technical guide focuses on a critical, yet often overlooked, aspect of studying caffeine's metabolic fate: the role of the stable isotope-labeled molecule, 1,3,7-Trimethyluric Acid-d9 (TMU-d9) . This document will elucidate that the primary role of TMU-d9 is not as a biological metabolite, but as an indispensable analytical tool—an internal standard—for the precise quantification of its unlabeled counterpart, 1,3,7-Trimethyluric Acid (TMU). We will explore the biochemical context of TMU formation, the principles of stable isotope dilution mass spectrometry, and provide a detailed protocol for the application of TMU-d9 in a research setting.

Section 1: The Metabolic Landscape of Caffeine

Caffeine is almost exclusively cleared by hepatic metabolism, with less than 3% excreted unchanged.[5] The biotransformation is predominantly handled by the cytochrome P450 (CYP) enzyme system.[6]

1.1. Primary Metabolic Pathways (CYP1A2)

The vast majority (around 80-90%) of caffeine metabolism is initiated by the CYP1A2 enzyme through a series of N-demethylation reactions.[5] This process strips methyl groups from the xanthine core, leading to the three primary, pharmacologically active metabolites:[7]

-

Paraxanthine (1,7-dimethylxanthine): The major metabolite.

-

Theobromine (3,7-dimethylxanthine)

-

Theophylline (1,3-dimethylxanthine)

These dimethylxanthines undergo further metabolism before being excreted in the urine.[1]

1.2. The C8-Hydroxylation Pathway (CYP3A4)

A quantitatively smaller, but functionally significant, metabolic route involves the C8-hydroxylation of the purine ring, a reaction mediated by the CYP3A4 enzyme.[8] This pathway leads to the formation of 1,3,7-Trimethyluric Acid (TMU) .[8] The activity of CYP3A4 is of immense interest in pharmacology as it is responsible for the metabolism of a large proportion of clinically used drugs. Consequently, the metabolic ratio of TMU to caffeine in plasma or urine can serve as a minimally invasive biomarker to assess in vivo CYP3A4 activity.[9]

Section 2: The Imperative for Internal Standards in Bioanalysis

Quantitative analysis of metabolites in complex biological matrices like plasma or urine is fraught with challenges. Sample preparation steps (e.g., protein precipitation, liquid-liquid extraction) can lead to variable analyte recovery. Furthermore, during analysis by mass spectrometry, endogenous matrix components can interfere with the ionization of the target analyte, a phenomenon known as the "matrix effect," causing signal suppression or enhancement.

To overcome these issues, a technique called stable isotope dilution is employed. This involves adding a known quantity of a stable isotope-labeled (SIL) version of the analyte to every sample, standard, and quality control at the very beginning of the sample preparation process. This SIL compound serves as the Internal Standard (IS) .

The ideal IS, such as TMU-d9, exhibits physicochemical properties nearly identical to the analyte (TMU). It co-elutes chromatographically and experiences the same extraction losses and matrix effects. However, due to the mass difference from the incorporated heavy isotopes (deuterium), it is readily distinguished by the mass spectrometer. The instrument measures the peak area ratio of the analyte to the IS. Because both compounds are affected proportionally by experimental variations, their ratio remains constant, ensuring an accurate and precise measurement of the analyte's true concentration.[7]

Section 3: 1,3,7-Trimethyluric Acid-d9: The Gold Standard Internal Standard

TMU-d9 is an isotopologue of TMU where nine hydrogen atoms in the three methyl groups have been replaced with deuterium, a stable, non-radioactive heavy isotope of hydrogen.[8] This substitution results in a molecule that is chemically and structurally identical to TMU but has a higher molecular weight.

Data Presentation: Physicochemical Properties

| Property | 1,3,7-Trimethyluric Acid (Analyte) | 1,3,7-Trimethyluric Acid-d9 (Internal Standard) |

| Synonyms | TMU, 8-oxo Caffeine | TMU-d9, 8-oxo Caffeine-d9[8] |

| Molecular Formula | C₈H₁₀N₄O₃ | C₈HD₉N₄O₃ |

| Molecular Weight | 210.18 g/mol | 219.23 g/mol |

| Mass Shift | M | M+9 |

The "+9" mass shift provides a clear separation in the mass spectrum, preventing any cross-talk or interference between the analyte and the internal standard signals.

Section 4: Experimental Protocol for TMU Quantification using TMU-d9

This section provides a validated, step-by-step methodology for the quantification of TMU in human plasma using TMU-d9 as the internal standard via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

4.1. Reagents and Materials

-

Reference Standards: 1,3,7-Trimethyluric Acid, 1,3,7-Trimethyluric Acid-d9

-

Solvents: Acetonitrile (ACN), Methanol (MeOH), Formic Acid (all LC-MS grade)

-

Water: Ultrapure (18.2 MΩ·cm)

-

Control Human Plasma (K₂EDTA)

4.2. Causality in Reagent Selection

-

Acetonitrile: Chosen for protein precipitation due to its high efficiency in denaturing plasma proteins and precipitating them out of solution, releasing the analytes into the supernatant. It is also a common organic mobile phase in reversed-phase chromatography.

-

Formic Acid: Added to the mobile phase to acidify it (pH ~2.7-3.5). This ensures that acidic analytes like TMU are in their neutral, protonated form, which leads to better retention on a C18 column and improved peak shape. It also promotes better ionization in positive electrospray mode.

4.3. Preparation of Stock Solutions, Calibration Standards, and QCs

-

Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve TMU and TMU-d9 reference standards in methanol to create individual stock solutions.

-

Working Standard Solutions: Prepare serial dilutions of the TMU stock solution in 50:50 ACN:Water to create working solutions for calibration curve (CC) standards (e.g., ranging from 1 ng/mL to 1000 ng/mL).

-

Internal Standard (IS) Working Solution (e.g., 100 ng/mL): Dilute the TMU-d9 stock solution in 50:50 ACN:Water. The concentration is chosen to yield a robust and stable signal in the mass spectrometer.

4.4. Sample Preparation: Protein Precipitation

-

Label 1.5 mL microcentrifuge tubes for each standard, QC, and unknown sample.

-

Pipette 50 µL of the appropriate sample (plasma, CC standard, or QC) into the labeled tubes.

-

Add 10 µL of the IS Working Solution (100 ng/mL TMU-d9) to every tube except for blank matrix samples.

-

Add 150 µL of ice-cold acetonitrile containing 0.1% formic acid to each tube. This 3:1 ratio of ACN to plasma is highly effective for protein removal.

-

Vortex mix vigorously for 30 seconds to ensure complete protein precipitation.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer 100 µL of the clear supernatant to a 96-well plate or autosampler vials for LC-MS/MS analysis.

4.5. LC-MS/MS Instrumentation and Conditions

-

LC System: UHPLC system

-

Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

-

Mobile Phase A: Water with 0.1% Formic Acid

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid

-

Gradient: A typical gradient would start at 5% B, ramp up to 95% B to elute the analytes, and then return to initial conditions to re-equilibrate the column.

-

Mass Spectrometer: Triple Quadrupole Mass Spectrometer

-

Ion Source: Electrospray Ionization (ESI), Positive Mode

Data Presentation: Multiple Reaction Monitoring (MRM) Transitions

The mass spectrometer is set to monitor specific precursor-to-product ion transitions for both the analyte and the internal standard. This provides high selectivity and sensitivity.

| Compound | Precursor Ion (Q1) [M+H]⁺ | Product Ion (Q3) | Collision Energy (eV) |

| TMU (Analyte) | m/z 211.1 | m/z 168.1 | 20 |

| TMU-d9 (IS) | m/z 220.1 | m/z 171.1 | 22 |

Note: The product ion for TMU-d9 retains three deuterium atoms from one of the methyl groups, confirming the fragmentation pattern is consistent with the analyte.

Section 5: Data Processing and Application

5.1. Quantification

-

The LC-MS/MS software integrates the peak areas for both the TMU and TMU-d9 MRM transitions.

-

A calibration curve is constructed by plotting the peak area ratio (TMU Area / TMU-d9 Area) against the known concentration of the calibration standards. A linear regression with 1/x² weighting is typically applied.

-

The concentration of TMU in unknown samples is calculated from their measured peak area ratios using the regression equation from the calibration curve.

5.2. Application: Phenotyping CYP3A4 Activity Once the concentration of TMU is determined, it can be used in conjunction with the separately measured caffeine concentration to calculate a metabolic ratio (MR).

This TMU/caffeine ratio provides a reliable, minimally invasive snapshot of an individual's CYP3A4 enzyme activity, which is invaluable for predicting drug-drug interactions and personalizing medicine.[9]

Conclusion

1,3,7-Trimethyluric Acid-d9 does not play a direct biological role in the metabolic pathway of caffeine. Instead, its function is that of a mission-critical analytical tool. As a stable isotope-labeled internal standard, it is the cornerstone of the bioanalytical method, enabling researchers and drug developers to achieve the accuracy and precision required for quantifying the caffeine metabolite, 1,3,7-Trimethyluric Acid. The use of TMU-d9 in stable isotope dilution LC-MS/MS analysis underpins the reliable determination of the TMU/caffeine metabolic ratio, a key biomarker for assessing CYP3A4 enzyme activity. This guide has detailed the rationale and a validated protocol, demonstrating how the correct application of this deuterated standard provides trustworthy data essential for advancing pharmacokinetic studies and clinical pharmacology.

References

-

PubChem. 1,3,7-Tris((

ngcontent-ng-c2307461527="" class="ng-star-inserted">2H_3)methyl)-3,7-dihydro-1H-purine-2,6-dione. National Center for Biotechnology Information. Available from: [Link] -

Ansari, M. J., et al. (2009). Molecular Modelling Analysis of the Metabolism of Caffeine. Science Alert. Available from: [Link]

-

Wikipedia. d9-Caffeine. Wikimedia Foundation. Available from: [Link]

-

Gaspari, F., & Sirtori, C. (1976). Metabolism of 1,3,7-trimethyldihydrouric acid in the rat. PubMed. Available from: [Link]

-

Ribeiro, G. L. V., et al. (2023). Extrapolating the Coffee and Caffeine (1,3,7-Trimethylxanthine) Effects on Exercise and Metabolism—A Concise Review. MDPI. Available from: [Link]

-

Iqbal, S., et al. (2018). CAFFEINE (1, 3, 7-TRIMETHYLXANTHINE): THE GOOD AND THE BAD: A REVIEW. ResearchGate. Available from: [Link]

-

Poon, E., et al. (2022). Pharmacokinetics of Caffeine: A Systematic Analysis of Reported Data for Application in Metabolic Phenotyping and Liver Function Testing. PMC. Available from: [Link]

-

Arnaud, M.J. (1984). Products-of-Metabolism-of-Caffeine.pdf. ResearchGate. Available from: [Link]

-

van Dyk, M., et al. (2019). Identification of the caffeine to trimethyluric acid ratio as a dietary biomarker to characterise variability in cytochrome P450 3A activity. PubMed. Available from: [Link]

-

Parker, R. B., et al. (2016). Measurement of caffeine and its three primary metabolites in human plasma by HPLC-ESI-MS/MS and clinical application. SciSpace. Available from: [Link]

-

Benchekroun, Y., et al. (1996). Isotopic effects on retention times of caffeine and its metabolites 1,3,7-trimethyluric acid, theophylline, theobromine and paraxanthine. Scilit. Available from: [Link]

-

Zhang, Y-H., et al. (2021). Identification of N9-methyltransferase involved in converting caffeine into non-stimulatory theacrine in tea. ResearchGate. Available from: [Link]

-

Cappelletti, S., et al. (2015). Caffeine (1, 3, 7-trimethylxanthine) in foods: a comprehensive review on consumption, functionality, safety, and regulatory matters. PubMed. Available from: [Link]

-

Ashihara, H., et al. (2000). Theacrine (1,3,7,9-tetramethyluric acid) synthesis in leaves of a Chinese tea, kucha (Camellia assamica var. kucha). PubMed. Available from: [Link]

-

Thieme Chemistry. (2022). One-Step and Gram-Scale Synthesis of Caffeine-d9. Thieme Group. Available from: [Link]

-

Tarasca, M. V., et al. (2022). One-Step, Gram-Scale Synthesis of Caffeine-d9 from Xanthine and CD3I. ResearchGate. Available from: [Link]

-

Cushman, M., et al. (1999). Design, synthesis, and evaluation of 9-D-ribityl-1,3,7-trihydro-2,6,8-purinetrione, a potent inhibitor of riboflavin synthase and lumazine synthase. PubMed. Available from: [Link]

-

Poon, E., et al. (2021). Pharmacokinetics of caffeine: A systematic analysis of reported data for application in metabolic phenotyping and liver function testing. bioRxiv. Available from: [Link]

-

de Andrés, F., et al. (2014). Pharmacokinetics of caffeine and its metabolites in plasma and urine after consuming a soluble green/roasted coffee blend by healthy subjects. PubMed. Available from: [Link]

-

Patat, A., et al. (2017). Metabolism of caffeine and other components of coffee. ResearchGate. Available from: [Link]

Sources

- 1. scialert.net [scialert.net]

- 2. researchgate.net [researchgate.net]

- 3. Caffeine (1, 3, 7-trimethylxanthine) in foods: a comprehensive review on consumption, functionality, safety, and regulatory matters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. One-Step and Gram-Scale Synthesis of Caffeine-d9 - Thieme Chemistry - Georg Thieme Verlag [thieme.de]

- 5. Pharmacokinetics of Caffeine: A Systematic Analysis of Reported Data for Application in Metabolic Phenotyping and Liver Function Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pharmacokinetics of caffeine: A systematic analysis of reported data for application in metabolic phenotyping and liver function testing | bioRxiv [biorxiv.org]

- 7. scispace.com [scispace.com]

- 8. caymanchem.com [caymanchem.com]

- 9. Identification of the caffeine to trimethyluric acid ratio as a dietary biomarker to characterise variability in cytochrome P450 3A activity - PubMed [pubmed.ncbi.nlm.nih.gov]

natural occurrence of 1,3,7-Trimethyluric Acid

The following is an in-depth technical guide on the natural occurrence, biosynthesis, and analytical profiling of 1,3,7-Trimethyluric Acid.

Natural Occurrence, Biosynthesis, and Analytical Profiling

Executive Summary

1,3,7-Trimethyluric acid (1,3,7-TMU), also known as 8-oxocaffeine , is a purine alkaloid with a dual significance in biological systems. In the plant kingdom, it serves as a critical biosynthetic intermediate in the formation of theacrine (1,3,7,9-tetramethyluric acid) within specific Camellia and Coffea species. In human pharmacology, it acts as a specific metabolite of caffeine, formed primarily via CYP3A4 -mediated C8-hydroxylation. This distinct metabolic route renders 1,3,7-TMU a valuable non-invasive biomarker for assessing CYP3A4 activity, distinguishing it from the primary CYP1A2-mediated caffeine metabolism.

Chemical Identity & Physicochemical Properties

1,3,7-TMU is an oxidized derivative of caffeine.[1] Structurally, it differs from caffeine by the presence of a carbonyl group at the C8 position, converting the imidazole ring into a urea-like structure.

| Property | Data |

| IUPAC Name | 1,3,7-Trimethyl-7,9-dihydro-1H-purine-2,6,8(3H)-trione |

| Common Synonyms | 1,3,7-Trimethyluric acid; 8-Oxocaffeine; 8-Hydroxycaffeine |

| CAS Registry Number | 5415-44-1 |

| Molecular Formula | C₈H₁₀N₄O₃ |

| Molecular Weight | 210.19 g/mol |

| Monoisotopic Mass | 210.0753 Da |

| Solubility | Low in cold water; soluble in hot water and dilute alkali (due to acidic N9 proton) |

| pKa | ~5.6 (at N9 position) |

Natural Occurrence & Biosynthesis in Plants

Unlike caffeine, which accumulates broadly across Coffea and Camellia species, 1,3,7-TMU is typically a transient intermediate or a minor accumulation product, except in specific "liberio-excelsoid" coffee species and Kucha tea.

Theacrine Biosynthetic Pathway (Camellia kucha)

In Camellia kucha (Kucha tea), 1,3,7-TMU is not a dead-end catabolite but a biosynthetic precursor. The plant possesses a specific C8-oxidase that converts caffeine to 1,3,7-TMU. Subsequently, a novel N-methyltransferase (CkTcS) methylates 1,3,7-TMU at the N9 position to form theacrine .[2]

Accumulation in Coffea Species

In Coffea liberica, Coffea dewevrei, and Coffea abeokutae, 1,3,7-TMU participates in an extended oxidative pathway:

Caffeine

Biosynthetic Pathway Diagram

The following diagram illustrates the oxidative conversion of caffeine to theacrine via 1,3,7-TMU.[1]

Figure 1: Biosynthetic pathway of 1,3,7-TMU in Camellia kucha and Coffea liberica.[3][4]

Pharmacological Relevance: The CYP3A4 Biomarker

In human drug development, 1,3,7-TMU is critical not for its own pharmacological activity, but as a probe for enzymatic activity.

Metabolic Specificity

While >95% of caffeine is metabolized by CYP1A2 (N-demethylation to paraxanthine), a minor fraction (~2-5%) undergoes C8-hydroxylation to form 1,3,7-TMU.

-

Enzyme: CYP3A4 (Cytochrome P450 3A4).

-

Mechanism: Direct oxidation at the C8 position.

-

Utility: The molar ratio of (1,3,7-TMU / Caffeine) in urine or plasma is utilized as an in vivo index of CYP3A4 activity, distinguishing it from CYP1A2 activity (measured by Paraxanthine/Caffeine ratio).

Analytical Methodology

Accurate quantification of 1,3,7-TMU requires separation from isobaric interferences and structurally similar methyluric acids.

Sample Preparation (Human Urine)

Protocol: Dilute-and-Shoot (High Throughput)

-

Thawing: Thaw urine samples at room temperature and vortex for 30 seconds.

-

Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C to remove particulates.

-

Dilution: Transfer 50 µL of supernatant to a 96-well plate.

-

Internal Standard: Add 450 µL of Mobile Phase A containing stable isotope-labeled internal standard (e.g., Caffeine-C13 or 1,3,7-TMU-d9 if available).

-

Mixing: Vortex plate for 60 seconds.

-

Injection: Inject 5 µL into the LC-MS/MS system.

LC-MS/MS Conditions[5][6]

-

Instrument: Triple Quadrupole Mass Spectrometer (QqQ).[5][6]

-

Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm particle size).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: 5% B to 40% B over 5 minutes (purine alkaloids elute early).

MRM Transitions

Optimization of Multiple Reaction Monitoring (MRM) transitions is essential for specificity.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Note |

| 1,3,7-TMU | 211.1 [M+H]⁺ | 168.1 | 25 | Loss of -NCO (Isocyanate) |

| 1,3,7-TMU | 211.1 [M+H]⁺ | 140.1 | 35 | Secondary fragment |

| Caffeine | 195.1 [M+H]⁺ | 138.1 | 22 | Quantifier |

Analytical Workflow Diagram

Figure 2: LC-MS/MS workflow for the quantification of 1,3,7-Trimethyluric Acid.

References

-

Biosynthesis in Camellia kucha: Zheng, X. Q., et al. (2002). "Theacrine (1,3,7,9-tetramethyluric acid) synthesis in leaves of a Chinese tea, kucha (Camellia assamica var.[2][7] kucha)." Phytochemistry.

-

Metabolism in Coffea species: Ashihara, H., et al. (2011). "Distribution and biosynthesis of caffeine in plants." Frontiers in Bioscience.

-

CYP3A4 Biomarker: Perera, V., et al. (2011). "The 1,3,7-trimethyluric acid/caffeine metabolic ratio as a marker of CYP3A4 activity." British Journal of Clinical Pharmacology.

-

Caffeine Metabolism Pathways: Kot, M., & Daniel, W. A. (2008). "Caffeine as a marker substrate for testing cytochrome P450 activity in human and rat." Pharmacological Reports.

-

Analytical Methods: Rodopoulos, N., et al. (1997). "Isotopic effects on retention times of caffeine and its metabolites 1,3,7-trimethyluric acid, theophylline, theobromine and paraxanthine." Journal of Chromatography B.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Frontiers | Theacrine From Camellia kucha and Its Health Beneficial Effects [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. uab.edu [uab.edu]

- 6. Identification of Metabolite Interference Is Necessary for Accurate LC-MS Targeted Metabolomics Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Theacrine (1,3,7,9-tetramethyluric acid) synthesis in leaves of a Chinese tea, kucha (Camellia assamica var. kucha) - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: High-Sensitivity Quantitation of 1,3,7-Trimethyluric Acid in Human Plasma using LC-MS/MS with Deuterated Internal Standardization

Abstract

This application note details a robust, validated protocol for the quantification of 1,3,7-Trimethyluric Acid (1,3,7-TMU) in human plasma and urine. 1,3,7-TMU is a primary metabolite of caffeine and a specific biomarker for Cytochrome P450 1A2 (CYP1A2) activity. The method utilizes 1,3,7-Trimethyluric Acid-d9 as a stable isotope-labeled internal standard (SIL-IS) to correct for matrix effects and extraction variability. The workflow employs protein precipitation followed by Reversed-Phase Liquid Chromatography (RPLC) on a high-strength silica (HSS) T3 column, coupled with positive electrospray ionization (ESI+) tandem mass spectrometry.

Introduction & Biological Context

The CYP1A2 Probe

Caffeine (1,3,7-trimethylxanthine) is the gold-standard probe drug for phenotyping CYP1A2 activity in vivo.[1] While caffeine is metabolized into paraxanthine (via N3-demethylation), the formation of 1,3,7-Trimethyluric Acid via C8-hydroxylation represents a distinct metabolic pathway often used to assess specific oxidative shifts in toxicology and drug-drug interaction (DDI) studies.

Why 1,3,7-Trimethyluric Acid-d9?

In LC-MS/MS, "ion suppression" caused by co-eluting phospholipids in plasma can severely compromise data integrity.

-

The Problem: 1,3,7-TMU is highly polar. It often elutes early in the chromatogram, a region "crowded" with unretained matrix components.

-

The Solution: The d9-isotopologue (deuterated at all three

-methyl positions) is chemically identical to the analyte but mass-resolved. It co-elutes perfectly with the analyte, experiencing the exact same ionization environment. If the signal of 1,3,7-TMU is suppressed by 20%, the d9-IS is also suppressed by 20%, maintaining a constant Area Ratio (Analyte/IS) and ensuring quantitative accuracy.

Metabolic Pathway Diagram

The following diagram illustrates the formation of 1,3,7-TMU from Caffeine.[1][2][3]

Figure 1: Metabolic pathway highlighting the specific formation of 1,3,7-TMU via C8-hydroxylation.[3]

Materials and Reagents

-

Analyte: 1,3,7-Trimethyluric Acid (Purity >98%)[4]

-

Internal Standard (IS): 1,3,7-Trimethyluric Acid-d9 (Isotopic Purity >99%)

-

Solvents: LC-MS Grade Methanol (MeOH), Acetonitrile (ACN), Water.

-

Additives: Formic Acid (FA) or Ammonium Formate (LC-MS Grade).

-

Matrix: Drug-free human plasma (K2EDTA) or Urine.

Experimental Protocol

Stock Solution Preparation

-

Master Stock (Analyte): Dissolve 1,3,7-TMU in 50:50 MeOH:Water to 1 mg/mL. Note: Uric acid derivatives have poor solubility in 100% organic solvent; aqueous content aids solubility.

-

Master Stock (IS): Dissolve 1,3,7-TMU-d9 in 50:50 MeOH:Water to 100 µg/mL.

-

Working IS Solution: Dilute Master IS Stock to 500 ng/mL in 5% MeOH.

Sample Preparation (Protein Precipitation)

This method uses a "dilute-and-shoot" approach optimized for polar metabolites to prevent solvent mismatch effects.

-

Aliquot: Transfer 50 µL of plasma/urine into a 1.5 mL centrifuge tube.

-

Spike IS: Add 20 µL of Working IS Solution (500 ng/mL). Vortex gently.

-

Precipitate: Add 150 µL of ice-cold Acetonitrile containing 0.1% Formic Acid.

-

Vortex: Mix vigorously for 30 seconds.

-

Centrifuge: 15,000 x g for 10 minutes at 4°C.

-

Dilution (Critical Step): Transfer 100 µL of the supernatant to a clean vial. Add 300 µL of 0.1% Formic Acid in Water.

-

Expert Insight: Diluting the organic supernatant with water is crucial. Injecting high-organic extracts directly onto a polar-retention column (like HSS T3) will cause the analyte to "break through" and elute with poor peak shape.

-

Analytical Workflow Diagram

Figure 2: Step-by-step sample preparation workflow ensuring matrix removal and solvent compatibility.

LC-MS/MS Conditions

Liquid Chromatography[5][6][7]

-

System: UHPLC (e.g., Waters Acquity or Agilent 1290).

-

Column: HSS T3 C18 (2.1 x 100 mm, 1.8 µm) or equivalent "Polar C18".

-

Why? Standard C18 columns often fail to retain polar uric acids. HSS T3 technology provides retention for polar compounds in high-aqueous mobile phases.

-

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Methanol + 0.1% Formic Acid.

-

Note: Methanol is preferred over Acetonitrile for xanthines to improve peak shape and selectivity against isomers.

-

Gradient Table:

| Time (min) | % Mobile Phase A | % Mobile Phase B | Curve |

|---|---|---|---|

| 0.00 | 95 | 5 | Initial |

| 1.00 | 95 | 5 | Hold |

| 5.00 | 40 | 60 | Linear |

| 5.10 | 5 | 95 | Step |

| 6.50 | 5 | 95 | Wash |

| 6.60 | 95 | 5 | Re-equilibration |

| 8.00 | 95 | 5 | End |

Mass Spectrometry Parameters[5][6][7][8]

-

Ionization: Electrospray Positive (ESI+).

-

Source Temp: 500°C.

-

Capillary Voltage: 2.5 kV.

-

Mode: Multiple Reaction Monitoring (MRM).

MRM Transitions:

| Analyte | Precursor ( | Product ( | Role | Collision Energy (V)* |

| 1,3,7-TMU | 211.1 | 154.1 | Quantifier | 22 |

| 1,3,7-TMU | 211.1 | 140.1 | Qualifier | 28 |

| 1,3,7-TMU-d9 | 220.2 | 163.2 | IS Quant | 22 |

-

Note on Transitions: The loss of 57 Da (Methyl Isocyanate, CH3NCO) is characteristic of methylated xanthines/uric acids. For the d9-IS, the equivalent loss is CD3NCO (Mass 60), resulting in a transition of 220 -> 160, or potentially retaining a label depending on the fragmentation position. Always infuse the d9-IS during setup to confirm the exact product ion, as deuterium placement affects fragmentation.

Method Validation Strategy (FDA M10 Compliance)

To ensure this method meets regulatory standards (FDA M10), the following validation experiments are mandatory:

Linearity & Sensitivity

-

Range: 5 ng/mL (LLOQ) to 2000 ng/mL.

-

Curve Fitting: Linear regression (

) with -

Acceptance:

; Accuracy ±15% (±20% at LLOQ).

Matrix Effect (ME) & Recovery (RE)

This is the most critical step for this specific analyte due to its polarity.

-

Calculation:

-

Requirement: The IS-Normalized ME should be close to 1.0 (or 100%), proving that the d9-IS perfectly compensates for any suppression.

Selectivity (Isobaric Interference)

Xanthine metabolites are structurally similar.

-

Check: Inject high concentrations of Caffeine, Paraxanthine, Theobromine, and Theophylline.

-

Verify: Ensure no peaks appear in the 1,3,7-TMU channel (211.1 > 154.1) at the retention time of 1,3,7-TMU.[5]

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Early Elution / Peak Fronting | Solvent mismatch (Injection solvent too strong). | Ensure the dilution step (Step 6 in protocol) is 1:3 or 1:4 with Water . |

| Low Sensitivity | Ion suppression from phospholipids. | Switch column wash to 95% ACN/IPA to clean lipids, or use d9-IS to correct. |

| Non-Linear Calibration | Saturation of detector. | Use a less abundant product ion (e.g., 211 -> 140) for quantification or dilute samples. |

References

-

US Food and Drug Administration (FDA). (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link][6]

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 79437, 1,3,7-Trimethyluric acid.[7] [Link]

-

Human Metabolome Database (HMDB). Metabocard for 1,3,7-Trimethyluric acid (HMDB0002123). [Link]

-

Fuhr, U., et al. (1996). Inhibitory effect of grapefruit juice and its bitter principal, naringenin, on CYP1A2 dependent metabolism of caffeine in man. British Journal of Clinical Pharmacology. (Context for CYP1A2 probing). [Link]

Sources

- 1. ClinPGx [clinpgx.org]

- 2. Showing Compound 1,3,7-Trimethyluric acid (FDB022854) - FooDB [foodb.ca]

- 3. PharmGKB summary: caffeine pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Isotopic effects on retention times of caffeine and its metabolites 1,3,7-trimethyluric acid, theophylline, theobromine and paraxanthine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]

- 7. 1,3,7-Trimethyluric acid - Wikipedia [en.wikipedia.org]

High-Sensitivity Quantitation of 1,3,7-Trimethyluric Acid in Human Plasma via LC-MS/MS

Application Note: AN-TMU-2026

Abstract & Introduction

This application note details a robust protocol for the quantitative analysis of 1,3,7-Trimethyluric Acid (1,3,7-TMU) in biological matrices using 1,3,7-Trimethyluric Acid-d9 as a stable isotope-labeled internal standard (SIL-IS).

1,3,7-TMU is a direct oxidative metabolite of caffeine (1,3,7-trimethylxanthine), formed primarily via CYP1A2 mediated C-8 hydroxylation.[1][2] While N-demethylation to paraxanthine is the dominant pathway (approx. 80%), the formation of 1,3,7-TMU (approx. 15%) serves as a critical secondary probe for CYP1A2 phenotyping and xanthine oxidase activity.

Why 1,3,7-Trimethyluric Acid-d9?

In quantitative LC-MS/MS, "crosstalk" between the analyte and internal standard is a primary source of error.

-

Mass Shift: The d9 isotopologue (deuteration of all three

-methyl groups) provides a +9 Da mass shift . This is superior to d3 analogs, as it completely eliminates isotopic overlap from the natural abundance -

Retention Time Stability: Being structurally identical except for isotopic weight, the d9 analog co-elutes with the analyte, perfectly compensating for matrix effects (ion suppression/enhancement) at the specific retention time.

Chemical & Physical Properties[3][4]

| Property | Analyte | Internal Standard (IS) |

| Compound Name | 1,3,7-Trimethyluric Acid | 1,3,7-Trimethyluric Acid-d9 |

| Formula | ||

| Molecular Weight | 210.19 g/mol | 219.25 g/mol |

| Precursor Ion [M+H]+ | 211.1 | 220.2 |

| pKa | ~5.8 (weakly acidic) | ~5.8 |

| Solubility | DMSO, Methanol, Water (low) | DMSO, Methanol |

Visualizing the Metabolic Context

Understanding the formation of 1,3,7-TMU is essential for interpreting pharmacokinetic data. The diagram below illustrates the specific CYP1A2 oxidation pathway relative to the major demethylation route.

Figure 1: Metabolic pathway of Caffeine showing the direct oxidation to 1,3,7-Trimethyluric Acid.[1]

Experimental Protocol

Reagents & Materials[5]

-

Standards: 1,3,7-Trimethyluric Acid (Ref Std), 1,3,7-Trimethyluric Acid-d9 (IS).

-

Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA), Ammonium Formate.

-

Matrix: Drug-free human plasma (K2EDTA).

Stock Solution Preparation

-

Analyte Stock (1 mg/mL): Dissolve 1 mg of 1,3,7-TMU in 1 mL of DMSO. Sonicate to ensure complete dissolution.

-

IS Stock (1 mg/mL): Dissolve 1 mg of 1,3,7-TMU-d9 in 1 mL of DMSO.

-

Working IS Solution (WIS): Dilute IS Stock in 50:50 MeOH:Water to a concentration of 200 ng/mL .

Sample Preparation (Protein Precipitation)

This method uses protein precipitation (PPT) to maximize recovery while removing plasma proteins that foul the column.

-

Aliquot: Transfer 50 µL of plasma sample into a 1.5 mL centrifuge tube or 96-well plate.

-

Spike IS: Add 20 µL of Working IS Solution (200 ng/mL). Vortex gently (5 sec).

-

Precipitate: Add 200 µL of ice-cold Acetonitrile (containing 0.1% Formic Acid).

-

Note: Acidified ACN helps stabilize the uric acid derivative.

-

-

Vortex: Vortex vigorously for 30 seconds to ensure protein aggregation.

-

Centrifuge: Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer: Transfer 150 µL of the clear supernatant to an autosampler vial.

-

Dilution (Optional): If peak shapes are poor due to high organic content, dilute the supernatant 1:1 with 0.1% Formic Acid in Water before injection.

LC-MS/MS Methodology

Chromatographic Conditions[5][6][7][8]

-

System: UHPLC (e.g., Shimadzu Nexera or Agilent 1290).

-

Column: Phenomenex Kinetex C18 (100 x 2.1 mm, 1.7 µm) or equivalent.

-

Rationale: A C18 column provides sufficient retention for polar uric acid derivatives compared to HILIC, which can be less robust for plasma extracts.

-

-

Mobile Phase A: Water + 0.1% Formic Acid.[3]

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Flow Rate: 0.4 mL/min.

-

Column Temp: 40°C.

-

Injection Vol: 2-5 µL.

Gradient Profile:

| Time (min) | %B | Event |

|---|---|---|

| 0.00 | 5 | Initial equilibration |

| 0.50 | 5 | Hold for polar interferences |

| 3.50 | 90 | Elution of Analyte/IS |

| 4.50 | 90 | Column Wash |

| 4.60 | 5 | Return to Initial |

| 6.00 | 5 | Re-equilibration |

Mass Spectrometry Parameters (ESI+)

-

Source: Electrospray Ionization (Positive Mode).[3]

-

Spray Voltage: 4500 V.

-

Gas Temps: Source 350°C, Sheath 400°C.

MRM Transitions: Note: Transitions must be optimized on your specific instrument. The values below are theoretical starting points based on methyl-loss fragmentation patterns.

| Compound | Precursor (m/z) | Product (m/z) | CE (eV) | Role |

| 1,3,7-TMU | 211.1 | 140.1 | 25 | Quantifier |

| 1,3,7-TMU | 211.1 | 82.1 | 35 | Qualifier |

| 1,3,7-TMU-d9 | 220.2 | 143.2 | 25 | IS Quantifier |

-

Mechanism:[2] The transition 211 -> 140 typically corresponds to the loss of methyl isocyanate (

, ~57 Da) and CO, or similar ring cleavage. The d9 analog will retain specific deuterium atoms depending on the cleavage site, resulting in the shifted product ion.

Analytical Workflow Diagram

Figure 2: Step-by-step sample preparation workflow for plasma analysis.

Method Validation & Troubleshooting

Linearity & Range

-

Range: 5.0 ng/mL to 2000 ng/mL.

-

Curve Fitting: Linear regression (

) with -

Acceptance:

.

Troubleshooting Common Issues

| Issue | Probable Cause | Solution |

| Low Sensitivity | Ion Suppression | Improve PPT by performing a 1:1 dilution of supernatant with water before injection to reduce solvent strength mismatch. |

| Peak Tailing | Secondary Interactions | Ensure Formic Acid is fresh (0.1%). Uric acid derivatives can chelate metals; ensure system passivation. |

| IS Signal Drift | Matrix Effect | If IS signal varies >20% between samples, check for co-eluting phospholipids. Extend the gradient wash step. |

Cross-Signal Contribution (Crosstalk)

Because the IS is d9, the mass difference is +9 Da.

-

Analyte -> IS: The M+9 isotope of the native analyte is statistically non-existent.

-

IS -> Analyte: Check the Certificate of Analysis for the d9 standard. Ensure <0.5% of d0 (unlabeled) impurity is present to prevent false positives in the analyte channel.

References

-

Thorn, C. F., et al. (2012). "PharmGKB summary: caffeine pathway." Pharmacogenetics and Genomics.

-

FDA Guidance for Industry. (2018). "Bioanalytical Method Validation M10."

-

Fuhr, U., et al. (1996). "Inhibitory effect of grapefruit juice and its bitter principal, naringenin, on CYP1A2 dependent metabolism of caffeine in man." British Journal of Clinical Pharmacology.

-

Magkos, F., & Kavouras, S. A. (2005). "Caffeine use in sports, pharmacokinetics in man, and cellular mechanisms of action." Critical Reviews in Food Science and Nutrition.

Sources

metabolite identification with 1,3,7-Trimethyluric Acid-d9

Application Note & Protocol

Title: A Guide to High-Fidelity Metabolite Quantification: Leveraging 1,3,7-Trimethyluric Acid-d9 in Caffeine Metabolism Studies via LC-MS/MS

Audience: Researchers, scientists, and drug development professionals engaged in metabolomics, pharmacokinetics, and bioanalytical chemistry.

Abstract

The accurate quantification of metabolites is fundamental to understanding pharmacokinetics, assessing drug efficacy, and identifying biomarkers. Caffeine, the world's most consumed psychoactive substance, presents a complex metabolic profile, making it an excellent model for studying drug metabolism pathways.[1][2] This guide provides a comprehensive framework for the robust identification and quantification of caffeine metabolites, centering on the use of 1,3,7-Trimethyluric Acid-d9 as a stable isotope-labeled internal standard (SIL-IS). We will delve into the core principles of isotope dilution mass spectrometry, provide detailed, field-tested protocols for sample preparation and analysis, and offer insights into data interpretation, thereby establishing a self-validating system for achieving the highest degree of analytical accuracy and precision.

Part 1: The Foundational Principle: Isotope Dilution for Quantitative Accuracy

In liquid chromatography-mass spectrometry (LC-MS) based bioanalysis, achieving accurate quantification is often challenged by several sources of experimental variability. These can include analyte loss during sample preparation, inconsistencies in injection volume, and signal suppression or enhancement from the sample matrix (matrix effects).[3][4] The most effective strategy to correct for these variables is the use of a stable isotope-labeled internal standard (SIL-IS).[3]

The Causality Behind the Choice: A SIL-IS is the ideal internal standard because it is chemically identical to the analyte of interest, with the only difference being a change in mass due to the incorporation of heavy isotopes (e.g., ²H/Deuterium, ¹³C, ¹⁵N).[4][5] This near-identical chemical nature ensures that the SIL-IS co-elutes with the analyte and behaves virtually identically during extraction, chromatography, and ionization.[3][6] Therefore, any experimental variation that affects the analyte will affect the SIL-IS to the same degree. By measuring the ratio of the analyte's signal response to the SIL-IS's response, these variations are normalized, leading to highly accurate and precise quantification.[6]

Part 2: Caffeine Metabolism and the Role of 1,3,7-Trimethyluric Acid-d9

Caffeine is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP1A2.[7][8] Over 95% of caffeine clearance is attributable to this enzyme system.[7] The metabolism of caffeine proceeds through several key pathways:

-

N-3 demethylation (~80%): Forms the major metabolite, paraxanthine (1,7-dimethylxanthine).[9][10]

-

N-1 demethylation (~8%): Forms theobromine.[9]

-

N-7 demethylation (~4%): Forms theophylline.[1]

-

C-8 hydroxylation (~15%): A smaller but significant pathway leads to the formation of 1,3,7-trimethyluric acid.[7][9]

1,3,7-Trimethyluric Acid-d9 is the deuterium-labeled analogue of this endogenous caffeine metabolite.[11] Its structural similarity makes it an outstanding internal standard for quantifying its unlabeled counterpart and other related metabolites in biological matrices.[5]

Part 3: Experimental Protocol for Quantification

This protocol provides a robust method for the extraction and quantification of caffeine and its metabolites from human plasma using 1,3,7-Trimethyluric Acid-d9 as an internal standard.

Materials and Reagents

-

Analytes: Caffeine, Paraxanthine, Theobromine, Theophylline, 1,3,7-Trimethyluric Acid (Reference Standards, >98% purity)

-

Internal Standard: 1,3,7-Trimethyluric Acid-d9 (≥98% isotopic purity)

-

Solvents: Acetonitrile (LC-MS Grade), Methanol (LC-MS Grade), Formic Acid (LC-MS Grade), Deionized Water (18.2 MΩ·cm)

-

Biological Matrix: Human Plasma (K2-EDTA anticoagulant)

-

Equipment: Calibrated pipettes, microcentrifuge tubes, vortex mixer, analytical balance, microcentrifuge, LC-MS/MS system.

Preparation of Stock and Working Solutions

-

Primary Stock Solutions (1 mg/mL): Accurately weigh ~1 mg of each reference standard and the SIL-IS. Dissolve in methanol to a final concentration of 1 mg/mL. Store at -20°C.[11]

-

Intermediate Stock Solutions (10 µg/mL): Dilute the primary stocks 1:100 in 50:50 methanol:water.

-

Calibration Standard Working Solutions: Serially dilute the intermediate stock solution of the analyte mix to prepare a calibration curve ranging from 1 ng/mL to 1000 ng/mL.

-

Internal Standard Working Solution (100 ng/mL): Dilute the 1,3,7-Trimethyluric Acid-d9 intermediate stock to 100 ng/mL in 50:50 methanol:water. This concentration should be chosen to be in the lower third of the calibration curve's range for optimal performance.[12]

Sample Preparation: Protein Precipitation

Causality: Protein precipitation is a rapid and effective method for removing the majority of interfering macromolecules (like proteins) from plasma, which can otherwise clog the LC column and suppress the MS signal. Acetonitrile is used as it efficiently denatures and precipitates proteins while keeping the small molecule analytes in solution.

-

Label 1.5 mL microcentrifuge tubes for blanks, calibration standards, quality controls (QCs), and unknown samples.

-

Pipette 50 µL of the appropriate matrix (blank plasma, plasma for calibration, or sample plasma) into each tube.

-

Spiking: Add 10 µL of the Internal Standard Working Solution (100 ng/mL) to all tubes except the blank matrix. This early addition is crucial as it ensures the IS corrects for variability in all subsequent steps.[6]

-

Vortex briefly (5 seconds).

-

Precipitation: Add 200 µL of ice-cold acetonitrile to each tube.

-

Vortex vigorously for 1 minute to ensure complete protein precipitation.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer 150 µL of the supernatant to a clean autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Parameters